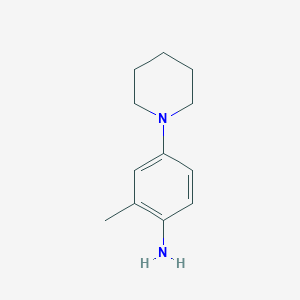

2-Methyl-4-(1-piperidinyl)aniline

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of 2-Methyl-4-(1-piperidinyl)aniline is C12H18N2 . Its InChI Code is 1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

2-Methyl-4-(1-piperidinyl)aniline has a molecular weight of 190.29 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .Scientific Research Applications

Synthesis of Substituted Piperidines

Substituted piperidines are a significant class of compounds in medicinal chemistry due to their presence in various pharmaceuticals. The compound “2-Methyl-4-(1-piperidinyl)aniline” can serve as a precursor in the synthesis of these derivatives. Through intra- and intermolecular reactions, chemists can develop a range of substituted piperidines, which are crucial for the construction of new drugs .

Development of Spiropiperidines

Spiropiperidines are another category of piperidine derivatives that have garnered interest for their potential pharmacological properties. “2-Methyl-4-(1-piperidinyl)aniline” could be used in the cyclization and cycloaddition reactions necessary to create spiropiperidines, which may lead to the discovery of novel therapeutic agents .

Creation of Condensed Piperidines

Condensed piperidines are compounds where the piperidine ring is fused with another ring structure. These compounds often exhibit unique biological activities. The subject compound can be involved in annulation reactions to form condensed piperidines, expanding the repertoire of biologically active molecules for drug discovery .

Piperidinones Synthesis

Piperidinones are lactam derivatives of piperidine and are known for their diverse pharmacological activities. “2-Methyl-4-(1-piperidinyl)aniline” can be utilized in the hydrogenation process to synthesize piperidinones, which are valuable in the pharmaceutical industry for their therapeutic potential .

Multicomponent Reactions (MCRs)

Multicomponent reactions involve the combination of three or more reactants to form a product, where “2-Methyl-4-(1-piperidinyl)aniline” can act as a key component. MCRs are efficient methods for constructing complex molecules, including piperidine derivatives, which can lead to rapid generation of compound libraries for drug screening .

Biological Activity Studies

The compound can be used in biological studies to evaluate the pharmacological activity of piperidine derivatives. By synthesizing various derivatives and testing their biological activity, researchers can identify potential drug candidates for further development .

Mechanism of Action

Target of Action

2-Methyl-4-(1-piperidinyl)aniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar to piperidines, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Safety and Hazards

The safety data sheet for 2-Methyl-4-(1-piperidinyl)aniline indicates that it is a combustible liquid and may cause an allergic skin reaction . It also causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name |

2-methyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPRYUNMILQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325754 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(piperidin-1-yl)aniline | |

CAS RN |

73164-32-6 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

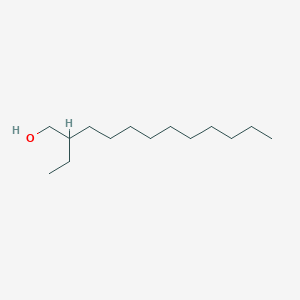

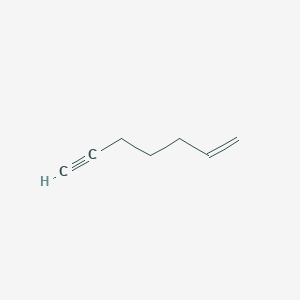

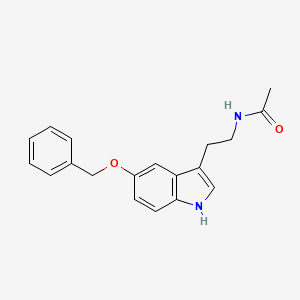

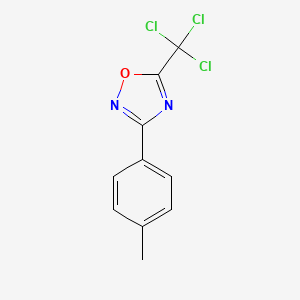

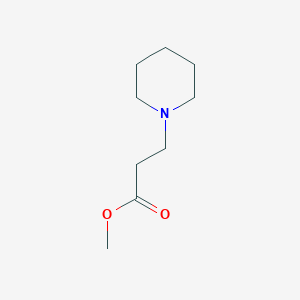

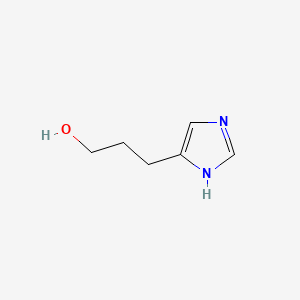

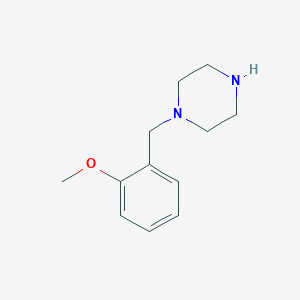

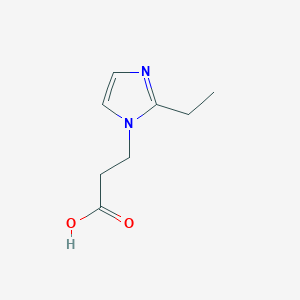

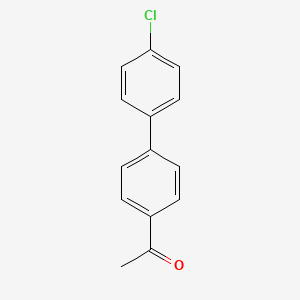

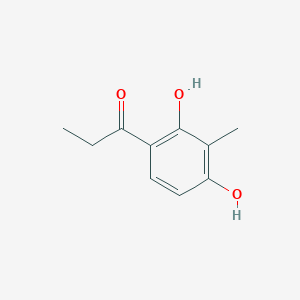

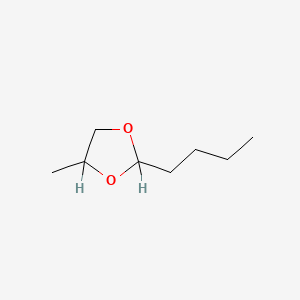

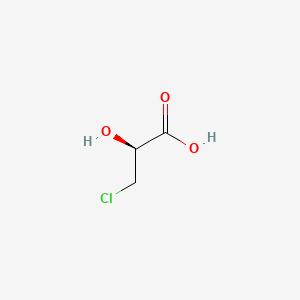

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.